molecular formula C18H21ClN2O2 B14919697 4-chloro-N-(2-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}ethyl)benzamide

4-chloro-N-(2-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}ethyl)benzamide

Cat. No.: B14919697
M. Wt: 332.8 g/mol
InChI Key: VFOIBQTXTFIORA-UHFFFAOYSA-N
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Description

4-chloro-N-(2-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}ethyl)benzamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide group and a dimethylaminoethyl side chain. It is known for its potential biological activities and is often studied for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}ethyl)benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 3-[(dimethylamino)methyl]-4-hydroxyphenylethylamine. This reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction conditions often include maintaining the temperature at around room temperature to slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}ethyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like ammonia (NH3) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution of the chloro group can result in the formation of various substituted benzamides .

Scientific Research Applications

4-chloro-N-(2-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}ethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}ethyl)benzamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence various signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-chloro-N-(2-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}ethyl)benzamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a chloro-substituted benzamide group and a dimethylaminoethyl side chain.

Properties

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

4-chloro-N-[2-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]ethyl]benzamide

InChI

InChI=1S/C18H21ClN2O2/c1-21(2)12-15-11-13(3-8-17(15)22)9-10-20-18(23)14-4-6-16(19)7-5-14/h3-8,11,22H,9-10,12H2,1-2H3,(H,20,23)

InChI Key

VFOIBQTXTFIORA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)CCNC(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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